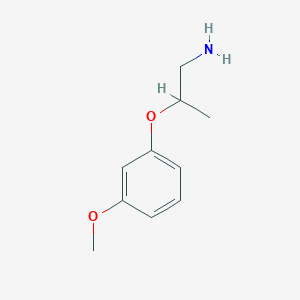

6-chloro-2-N-(3-methoxyphenyl)-3-nitropyridine-2,4-diamine

Description

1-[(1-Aminopropan-2-yl)oxy]-3-methoxybenzene (CAS 6440-88-6) is an organic building block with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . It features a methoxy-substituted benzene core linked to a 1-aminopropan-2-yloxy group. Key spectral data, including SMILES (CC1=CC(=CC=C1)OC(C)CN) and InChIKey (MYYLGENPKRDZMK-UHFFFAOYSA-N), confirm its structure .

Properties

IUPAC Name |

6-chloro-2-N-(3-methoxyphenyl)-3-nitropyridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O3/c1-20-8-4-2-3-7(5-8)15-12-11(17(18)19)9(14)6-10(13)16-12/h2-6H,1H3,(H3,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJHKNFSIJXACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C(C(=CC(=N2)Cl)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389651 | |

| Record name | 6-chloro-2-N-(3-methoxyphenyl)-3-nitropyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6440-96-6 | |

| Record name | 6-chloro-2-N-(3-methoxyphenyl)-3-nitropyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenol with 1-chloro-2-propanamine under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid, while nitration can produce 1-[(1-Aminopropan-2-YL)oxy]-3-nitrobenzene.

Scientific Research Applications

Chemistry

1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, making it valuable in synthetic organic chemistry.

Common Reactions:

- Oxidation: The methoxy group can be oxidized to yield aldehydes or carboxylic acids.

- Reduction: Nitro groups can be reduced to amines.

- Substitution Reactions: The benzene ring can undergo electrophilic aromatic substitutions (e.g., nitration, sulfonation).

| Reaction Type | Example Products |

|---|---|

| Oxidation | 3-Methoxybenzaldehyde, 3-Methoxybenzoic acid |

| Reduction | 1-[(1-Aminopropan-2-YL)oxy]-3-aminobenzene |

| Electrophilic Substitution | 1-[(1-Aminopropan-2-YL)oxy]-3-nitrobenzene |

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways . Specifically, it targets the enzyme adenosylcobinamide-phosphate synthase (EC 6.3.1.10), playing a role in the anaerobic cobalamin biosynthesis pathway.

Mechanism of Action:

- Acts as a substrate for adenosylcobinamide-phosphate synthase.

- Involvement in threonine-phosphate decarboxylase (CobD, EC 4.1.1.81).

This interaction is crucial for understanding metabolic processes in microorganisms and can lead to insights into vitamin B12 biosynthesis.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its properties allow it to be incorporated into various formulations, enhancing performance in applications such as:

- Agricultural chemicals

- Pharmaceuticals

- Polymer production

Case Studies and Research Findings

Several studies highlight the utility of 1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene in different contexts:

- Synthesis of Bioactive Compounds: Research has demonstrated its effectiveness as a precursor for synthesizing bioactive compounds that exhibit antimicrobial properties.

- Enzyme Kinetics Studies: Studies involving this compound have provided insights into enzyme kinetics related to cobalamin biosynthesis, revealing potential targets for antibiotic development.

- Material Science Applications: Investigations into its use in polymer matrices have shown improvements in mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound belongs to a class of methoxybenzene derivatives with diverse substituents. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Amino Group: The target compound’s 1-aminopropan-2-yloxy group distinguishes it from analogs with non-nitrogenous substituents (e.g., alkyl, alkenyl, or halogen groups) .

- Reactivity: The amino group enables participation in metal-catalyzed C–H functionalization, similar to N,O-bidentate directing groups in benzamide derivatives .

Comparison :

- The target compound likely requires amine-protection strategies during synthesis, unlike halogen- or alkene-substituted analogs.

Physicochemical Properties

- Boiling Point/Solubility: Limited data for the target compound, but analogs with larger substituents (e.g., 1,1-dimethylheptyl) exhibit higher hydrophobicity .

- LogD Values: The target compound’s calculated LogD (pH 7.4) is -1.02, indicating moderate polarity due to the amino group .

Spectral Characterization

Biological Activity

1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene, also known as a derivative of methoxybenzene, has garnered attention in the scientific community for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an aminopropyl group attached to a methoxy-substituted benzene ring. This structural arrangement contributes to its unique reactivity and interaction with biological targets. The presence of both hydrophilic (the amino group) and lipophilic (the methoxy group) components enhances its versatility in various biological contexts.

1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene primarily acts as a substrate for the enzyme adenosylcobinamide-phosphate synthase (EC 6.3.1.10) , which is crucial in the anaerobic cobalamin biosynthesis pathway. The compound's interaction with this enzyme facilitates the production of adenosylcobinamide phosphate, a key intermediate in metabolic processes.

Biochemical Pathways

The compound is involved in:

- Anaerobic cobalamin biosynthesis : Essential for various enzymatic reactions within microbial systems.

- Enzyme interactions : It can modulate the activity of several enzymes due to its structural characteristics, influencing metabolic pathways.

Antimicrobial Activity

Research indicates that 1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to penetrate bacterial cell membranes and disrupt metabolic functions .

Anticancer Potential

Studies have highlighted the anticancer activity of this compound against several cancer cell lines. For example, it has shown cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The mechanisms underlying its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-[(1-Aminopropan-2-YL)oxy]-4-methoxybenzene | Methoxy at para position | Moderate antimicrobial activity |

| 1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene | Methoxy at ortho position | Lower cytotoxicity than 3-methoxy derivative |

| 1-[(1-Aminopropan-2-YL)oxy]-3-ethoxybenzene | Ethoxy instead of methoxy | Similar enzyme interaction profile |

The unique substitution pattern of 1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene contributes significantly to its biological activity, differentiating it from other analogs with varying positions of the methoxy group.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Studies : A study demonstrated that 1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene exhibited substantial inhibitory effects against Helicobacter pylori, suggesting its potential as a therapeutic agent for gastrointestinal infections .

- Cytotoxicity Assays : In vitro assays revealed that this compound significantly reduced cell viability in cancer cell lines compared to controls, indicating strong anticancer potential .

- Enzyme Inhibition : Further research showed that it could act as an inhibitor for specific enzymes involved in metabolic pathways, suggesting applications in drug development targeting these pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.